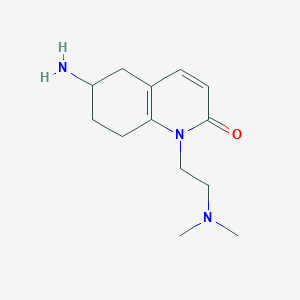![molecular formula C15H20N2O2 B8109416 2-(4-Methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B8109416.png)
2-(4-Methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one is a synthetic organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of the 4-methoxyphenyl group and the diazaspirodecane core makes this compound of particular interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one can be achieved through various synthetic routes. One common method involves the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction. This process typically starts with the reaction of an aldehyde with a cyclobutanol derivative in the presence of a Lewis acid catalyst, leading to the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one primarily involves the inhibition of receptor interaction protein kinase 1 (RIPK1). By binding to the active site of RIPK1, the compound prevents the activation of the necroptosis pathway, thereby reducing inflammation and cell death. This inhibition is crucial in the treatment of diseases where necroptosis plays a significant role .
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: Another spirocyclic compound with similar structural features but different substituents.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: A compound identified as a potent RIPK1 inhibitor with a different spirocyclic core.
Uniqueness
2-(4-Methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-19-13-5-3-12(4-6-13)17-10-8-15(14(17)18)7-2-9-16-11-15/h3-6,16H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWKARKFXALKDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC3(C2=O)CCCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(3-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B8109338.png)
![4-Phenyl-1,8-Diazaspiro[4.5]Decan-2-One](/img/structure/B8109344.png)
![(5-Methylspiro[indoline-3,4'-piperidin]-1-yl)(pyridin-3-yl)methanone](/img/structure/B8109345.png)
![2-methyl-4-(((1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-7-yl)methoxy)methyl)thiazole](/img/structure/B8109347.png)
![1-((6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methyl)pyrrolidin-2-one](/img/structure/B8109353.png)
![8-Isobutyryl-1,8,11-Triazaspiro[5.6]Dodecan-2-One](/img/structure/B8109372.png)
![6-(Methylsulfonyl)-2,6-diazaspiro[4.5]decane](/img/structure/B8109374.png)
![(4Ar,7Ar)-4-(4-Methoxybenzyl)Hexahydropyrrolo[3,4-B][1,4]Oxazin-3(2H)-One](/img/structure/B8109381.png)
![N-methyl-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-6-carboxamide](/img/structure/B8109402.png)
![rel-(4aR,7aR)-4-((2-methylthiazol-4-yl)methyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B8109431.png)
![N-((4-Oxo-4,6,7,8,9,10-Hexahydropyrimido[1,2-A][1,4]Diazepin-2-Yl)Methyl)Methanesulfonamide](/img/structure/B8109433.png)
![N-(Thiophen-2-ylmethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxamide](/img/structure/B8109441.png)
![2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B8109450.png)

